Enhanced Hydrolytic Stability vs. Acyclic Boronates
The 1,3,2-dioxaborinane ring in the target compound confers significantly greater resistance to hydrolysis compared to simple acyclic boronate esters. This stability is a class-level characteristic of cyclic boronates formed from 1,3-diols, enabling reliable isolation, purification, and storage .
| Evidence Dimension | Hydrolytic Stability |
|---|---|
| Target Compound Data | Stable enough to be isolated and stored (class-level property of 1,3,2-dioxaborinanes) |
| Comparator Or Baseline | Acyclic boronate esters (e.g., from simple alcohols) |
| Quantified Difference | Qualitative: Cyclic boronates are stable; acyclic esters are 'very susceptible to hydrolysis' . |
| Conditions | Ambient storage and handling conditions. |
Why This Matters
This stability minimizes reagent degradation and lot-to-lot variability, reducing the risk of failed reactions and ensuring more reproducible synthetic outcomes, which is a critical factor for procurement in both research and industrial settings.
